N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide

Lipophilicity ADME Solubility Prediction

This compound is the unadorned core scaffold of the 3-(2-hydroxyethoxy)oxolan-3-ylmethyl benzenesulfonamide series. Unlike halogenated analogs, it lacks halogen-associated reactivity, ensuring cleaner baseline data in carbonic anhydrase inhibition panels. With a low molecular weight (301.36 g/mol) and high hydrophilicity (XLogP3 -0.1), it dissolves readily in aqueous assay buffers without DMSO co-solvent interference, making it an ideal fragment for hit identification and SAR elaboration.

Molecular Formula C13H19NO5S
Molecular Weight 301.36
CAS No. 2309187-83-3
Cat. No. B2980293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide
CAS2309187-83-3
Molecular FormulaC13H19NO5S
Molecular Weight301.36
Structural Identifiers
SMILESC1COCC1(CNS(=O)(=O)C2=CC=CC=C2)OCCO
InChIInChI=1S/C13H19NO5S/c15-7-9-19-13(6-8-18-11-13)10-14-20(16,17)12-4-2-1-3-5-12/h1-5,14-15H,6-11H2
InChIKeyQFCMQLUDPYBCJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide (CAS 2309187-83-3): A Tetrahydrofuran-Bearing Benzenesulfonamide for Screening and Chemical Biology


N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide (CAS 2309187-83-3) is a synthetic sulfonamide derivative characterized by an unsubstituted benzenesulfonamide moiety linked to a 3-(2-hydroxyethoxy)tetrahydrofuran (oxolane) scaffold via a methylene bridge [1]. With a molecular formula of C₁₃H₁₉NO₅S and a molecular weight of 301.36 g/mol, this compound is catalogued in the Life Chemicals screening collection (F6571-1911) and represents a foundational, unadorned member of the 3-(2-hydroxyethoxy)oxolan-3-ylmethyl benzenesulfonamide series [1][2]. Unlike its halogenated or methoxylated analogs, it provides an uncluttered pharmacophoric core suitable for fragment-based elaboration, structure–activity relationship (SAR) baseline definition, or as a comparative negative control in enzyme inhibition panels targeting sulfonamide-binding proteins such as carbonic anhydrases [2].

Why N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide Cannot Be Freely Substituted by Halogenated or Alkoxylated Tetrahydrofuran Benzenesulfonamide Analogs


Despite sharing a common 3-(2-hydroxyethoxy)tetrahydrofuran-3-ylmethyl benzenesulfonamide scaffold, halogenated and methoxylated congeners differ markedly from the parent compound in computed lipophilicity (ΔXLogP3 up to 1.3 units), topological polar surface area (ΔTPSA up to 10 Ų), and molecular weight (ΔMW up to 69 g/mol) [1][2][3]. These physicochemical divergences alter solubility, membrane permeability, and metabolic stability in ways that can confound SAR interpretation if analogs are interchanged without explicit justification [4]. Moreover, the absence of halogen substituents on the target compound eliminates potential liabilities associated with aryl chloride or fluoride reactivity, making it a cleaner baseline comparator for medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide Relative to In-Class Analogs


Computed Lipophilicity (XLogP3) Comparison: Target vs. 2,5-Dichloro Analog

The target compound possesses an XLogP3 value of -0.1, rendering it substantially more hydrophilic than the 2,5-dichloro-phenyl analog (XLogP3 = 1.2) [1][2]. This 1.3 log-unit difference suggests that the target compound will exhibit higher aqueous solubility and lower passive membrane permeability compared to its dichlorinated congener under standard physiological assay conditions [3].

Lipophilicity ADME Solubility Prediction

Molecular Weight and Drug-Likeness: Target vs. 5-Fluoro-2-methoxy Analog

With a molecular weight of 301.36 g/mol, the target compound is 48 g/mol lighter than the 5-fluoro-2-methoxy analog (MW = 349.38 g/mol) and 69 g/mol lighter than the 2,5-dichloro analog (MW = 370.2 g/mol) [1][2][3]. This places the target compound within the lead-like chemical space (MW < 350 Da) as defined by fragment-based drug discovery guidelines, whereas both halogenated analogs exceed the more permissive Lipinski threshold when combined with other property deviations [4].

Drug-likeness Lead-likeness Fragment-based drug discovery

Hydrogen Bond Acceptor Count and Oral Bioavailability Potential: Target vs. 5-Fluoro-2-methoxy Analog

The target compound contains 6 hydrogen bond acceptors (HBA), fulfilling the recommended threshold for oral drug candidates (HBA ≤ 10), whereas the 5-fluoro-2-methoxy analog possesses 8 HBA [1][2]. While both remain within the acceptable range, the lower HBA count of the target compound is associated with a statistically higher probability of achieving adequate oral absorption in drug-like chemical space [3].

Oral bioavailability Hydrogen bonding Physicochemical property optimization

Absence of Halogen Substituents as a Differentiator for Toxicology and Metabolic Profiling

The target compound bears an unsubstituted phenyl ring, in contrast to the 2,5-dichloro, 5-fluoro-2-methoxy, and 2-methoxy-4,5-dimethyl analogs [1][2][3]. Benzenesulfonamides with halogen substituents are documented to undergo cytochrome P450-mediated oxidative dehalogenation or form reactive arene oxide intermediates, raising potential idiosyncratic toxicity flags [4]. The unsubstituted phenyl ring of the target compound avoids these metabolic liabilities, offering a cleaner safety profile for in vivo proof-of-concept studies where metabolite-driven toxicity could confound efficacy readouts.

Toxicology Metabolic stability CYP450 liability

Recommended Research and Procurement Application Scenarios for N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide (CAS 2309187-83-3)


Baseline Negative Control in Carbonic Anhydrase Inhibition Screening Panels

Given the established role of benzenesulfonamide derivatives as carbonic anhydrase (CA) inhibitors, the target compound—lacking potency-enhancing substituents on the phenyl ring—serves as an ideal baseline negative control or reference compound in CA inhibition assays. Its computed hydrophilicity (XLogP3 = -0.1) ensures adequate solubility in aqueous assay buffers, a practical advantage over more lipophilic analogs that may require DMSO co-solvents that interfere with CA enzymatic activity [1][2].

Fragment-Based Lead Discovery and Scaffold Elaboration

With a molecular weight of 301.36 g/mol, 6 hydrogen bond acceptors, and a topological polar surface area of 93.2 Ų, this compound adheres to fragment-like physicochemical criteria. It is well-suited for fragment-based screening campaigns where the unsubstituted benzenesulfonamide-tetrahydrofuran core can be identified as a hit and subsequently elaborated via parallel synthesis to explore substitution vectors systematically [1][3].

Comparative Physicochemical Profiling in ADME Assay Development

The divergent computed properties relative to its halogenated analogs (ΔXLogP3 up to 1.3; ΔTPSA up to 10 Ų; ΔMW up to 69 g/mol) make this compound a valuable tool for validating in silico ADME prediction models or calibrating experimental assays such as PAMPA, Caco-2 permeability, and thermodynamic solubility measurements. The absence of halogens also reduces chemical interference in mass-spectrometry-based assay readouts [1][2][3].

In Vivo Pharmacokinetic Studies Requiring Clean Metabolic Profiles

For rodent pharmacokinetic or toxicokinetic studies where metabolite identification is critical, the unsubstituted phenyl ring eliminates the possibility of oxidative dehalogenation or reactive arene oxide formation that can occur with halogenated benzenesulfonamides. This simplifies metabolite profiling and enables clearer attribution of any observed toxicity to the core scaffold rather than to substituent-derived reactive intermediates [4].

Quote Request

Request a Quote for N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.